1-(6-Aminopyrimidin-4-yl)piperidin-3-ol
Overview
Description
“1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” is a compound with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” were not found, piperidine derivatives, which this compound is a part of, have been synthesized in various ways for different therapeutic applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Molecular Structure Analysis
The InChI code for “1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” is 1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) .
Physical And Chemical Properties Analysis
“1-(6-Aminopyrimidin-4-yl)piperidin-3-ol” is a powder at room temperature . It has a molecular weight of 194.23 g/mol .
Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Formation of Various Piperidine Derivatives
The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . They can inhibit the replication of certain viruses.
Antimalarial Applications
Some piperidine derivatives have shown high activity against the parasite that causes malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . They can help lower blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, including “1-(6-Aminopyrimidin-4-yl)piperidin-3-ol”, have potential for further exploration in the field of drug discovery. They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, future research could focus on these areas to discover new therapeutic applications for this compound.
properties
IUPAC Name |
1-(6-aminopyrimidin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICAIURTPZPLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278886 | |
Record name | 1-(6-Amino-4-pyrimidinyl)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyrimidin-4-yl)piperidin-3-ol | |
CAS RN |
1159821-52-9 | |
Record name | 1-(6-Amino-4-pyrimidinyl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Amino-4-pyrimidinyl)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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